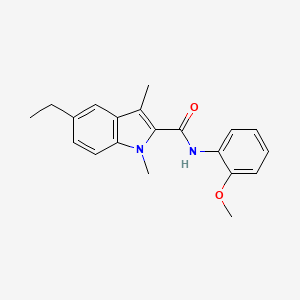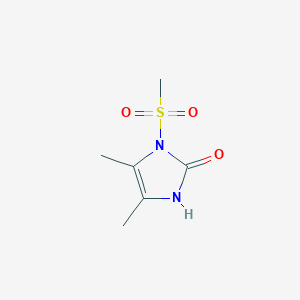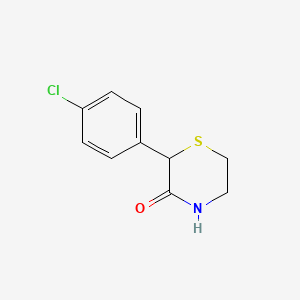
5-ethyl-N-(2-methoxyphenyl)-1,3-dimethyl-1H-indole-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-ethyl-N-(2-methoxyphenyl)-1,3-dimethyl-1H-indole-2-carboxamide is a synthetic organic compound belonging to the indole class Indoles are a significant class of heterocyclic compounds widely studied for their diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-ethyl-N-(2-methoxyphenyl)-1,3-dimethyl-1H-indole-2-carboxamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the indole core, followed by functional group modifications to introduce the ethyl, methoxyphenyl, and carboxamide groups.
Indole Core Synthesis: The indole core can be synthesized via the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Functional Group Introduction: The ethyl group can be introduced via alkylation reactions, while the methoxyphenyl group can be added through electrophilic aromatic substitution. The carboxamide group is typically introduced through amide bond formation using carboxylic acid derivatives and amines.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route for scalability, yield, and cost-effectiveness. This includes using continuous flow reactors for better control over reaction conditions and employing catalysts to enhance reaction rates.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of phenolic derivatives.
Reduction: Reduction reactions can target the carboxamide group, converting it to an amine.
Substitution: The indole ring can participate in various substitution reactions, such as halogenation or nitration, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or catalytic hydrogenation.
Substitution: Halogenating agents like bromine or chlorine, and nitrating agents like nitric acid.
Major Products
Oxidation: Phenolic derivatives.
Reduction: Amines.
Substitution: Halogenated or nitrated indole derivatives.
Scientific Research Applications
Chemistry
In chemistry, 5-ethyl-N-(2-methoxyphenyl)-1,3-dimethyl-1H-indole-2-carboxamide is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
Biologically, this compound is studied for its potential as a pharmacophore in drug design. Its indole core is known to interact with various biological targets, making it a candidate for developing new therapeutic agents.
Medicine
In medicine, research focuses on its potential therapeutic effects, such as anti-inflammatory, anticancer, and antimicrobial activities. The compound’s ability to modulate biological pathways makes it a promising candidate for drug development.
Industry
Industrially, this compound can be used in the synthesis of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of 5-ethyl-N-(2-methoxyphenyl)-1,3-dimethyl-1H-indole-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The indole core can mimic natural substrates or inhibitors, allowing it to modulate biological pathways. For example, it may inhibit enzymes involved in inflammation or cancer cell proliferation by binding to their active sites.
Comparison with Similar Compounds
Similar Compounds
5-ethyl-1,3-dimethyl-1H-indole-2-carboxamide: Lacks the methoxyphenyl group, which may affect its biological activity.
N-(2-methoxyphenyl)-1,3-dimethyl-1H-indole-2-carboxamide: Lacks the ethyl group, potentially altering its pharmacokinetic properties.
5-ethyl-N-phenyl-1,3-dimethyl-1H-indole-2-carboxamide: Lacks the methoxy group, which may influence its interaction with biological targets.
Uniqueness
The presence of both the ethyl and methoxyphenyl groups in 5-ethyl-N-(2-methoxyphenyl)-1,3-dimethyl-1H-indole-2-carboxamide provides a unique combination of steric and electronic effects. This can enhance its binding affinity and specificity for certain biological targets, making it a valuable compound for research and development.
Properties
Molecular Formula |
C20H22N2O2 |
|---|---|
Molecular Weight |
322.4 g/mol |
IUPAC Name |
5-ethyl-N-(2-methoxyphenyl)-1,3-dimethylindole-2-carboxamide |
InChI |
InChI=1S/C20H22N2O2/c1-5-14-10-11-17-15(12-14)13(2)19(22(17)3)20(23)21-16-8-6-7-9-18(16)24-4/h6-12H,5H2,1-4H3,(H,21,23) |
InChI Key |
BOEGLMKBCGWERL-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC2=C(C=C1)N(C(=C2C)C(=O)NC3=CC=CC=C3OC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(2-Methoxy-dibenzofuran-3-yl)-3-[(E)-3-(4-methoxy-phenyl)-acryloyl]-thiourea](/img/structure/B10867948.png)
![2-Chloro-6-{[(4-methylphenyl)sulfonyl]amino}benzoic acid](/img/structure/B10867959.png)
![4-(dimethylamino)-N'-{(3Z)-1-[(dimethylamino)methyl]-2-oxo-1,2-dihydro-3H-indol-3-ylidene}benzohydrazide](/img/structure/B10867966.png)
![Methyl 3-[(4-benzylpiperazin-1-yl)sulfonyl]-5-chlorothiophene-2-carboxylate](/img/structure/B10867973.png)
![2,3,8,9-tetrahydro[1]benzothieno[2,3-d]pyrrolo[1,2-a]pyrimidine-6,10(1H,7H)-dione](/img/structure/B10867974.png)
![11-Ethyl-3,3-dimethyl-10-(2-oxo-2-piperidinoethyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[B,E][1,4]diazepin-1-one](/img/structure/B10867990.png)
![6-amino-5H-thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B10867992.png)
![2-{[1-(bicyclo[2.2.1]hept-5-en-2-yl)-1H-tetrazol-5-yl]sulfanyl}-N-(2,5-dimethoxyphenyl)acetamide](/img/structure/B10867999.png)

![3-{2-oxo-2-[3-(trifluoromethyl)-5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl]ethyl}-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione](/img/structure/B10868015.png)
![[1,2,4]Triazolo[3,4-b][1,3,4]thiadiazole, 3-(4-pyridinyl)-6-[2-(2-thienyl)ethenyl]-](/img/structure/B10868020.png)

![7-{4-[(1,3-Benzodioxol-5-ylcarbonyl)carbamothioyl]piperazin-1-yl}-1-ethyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid](/img/structure/B10868032.png)
![{5-Chloro-2-[(4-nitrophenyl)amino]phenyl}(phenyl)methanone](/img/structure/B10868033.png)
